BenchChemオンラインストアへようこそ!

1-(3-Nitrophenyl)ethanamine

IMPDH inhibition pharmaceutical intermediates positional isomerism

This meta-nitro substituted phenethylamine (CAS 90271-37-7, ≥95% purity) is a critical chiral building block for IMPDH inhibitor programs, where the 3-nitro isomer is pharmacophorically essential and cannot be substituted with the 4-nitro analog without risking synthetic failure. Supplied as a racemate with established resolution via L-(+)-tartaric acid, it enables access to enantioenriched (S)-1-(3-nitrophenyl)ethanamine for asymmetric synthesis. Sourced from a controlled reductive amination of 3-nitroacetophenone, this intermediate is available in research to bulk quantities with full QC documentation.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 90271-37-7
Cat. No. B3023433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrophenyl)ethanamine
CAS90271-37-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)[N+](=O)[O-])N
InChIInChI=1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3
InChIKeyAVIBPONLEKDCPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitrophenyl)ethanamine (CAS 90271-37-7) Procurement Overview: Key Properties and Research Context


1-(3-Nitrophenyl)ethanamine (CAS 90271-37-7), also known as 3-nitro-α-methylbenzylamine, is a nitro-substituted aromatic primary amine with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol [1]. It belongs to the substituted phenethylamine class and is characterized by a nitro group at the meta position of the phenyl ring and a chiral center at the α-carbon, making it a versatile chiral building block for asymmetric synthesis and pharmaceutical intermediate applications [2]. The compound is typically supplied as a racemic mixture with a purity specification of ≥95%, though enantiomerically enriched (R)- and (S)- forms are also commercially available .

Why 1-(3-Nitrophenyl)ethanamine (CAS 90271-37-7) Cannot Be Substituted: Positional Isomer and Chiral Constraints


Generic substitution of 1-(3-nitrophenyl)ethanamine with closely related analogs is scientifically unsound due to the profound impact of nitro group positional isomerism and stereochemistry on both synthetic utility and biological target engagement. The meta-nitro substitution (3-position) imparts a distinct electronic and steric profile compared to the para-nitro isomer, directly influencing the compound's reactivity in key transformations such as reductive amination and its performance as a chiral building block for IMPDH inhibitors [1]. Furthermore, the racemic mixture (CAS 90271-37-7) and its individual enantiomers (e.g., (S)-isomer, CAS 297730-25-7) exhibit divergent behavior in chiral resolution processes and downstream stereoselective reactions [2]. Substitution without rigorous verification of the specific isomeric and stereochemical identity can lead to failed syntheses, off-target biological activity, or irreproducible results.

Quantitative Differentiation Evidence for 1-(3-Nitrophenyl)ethanamine (CAS 90271-37-7)


Meta-Nitro Positional Isomer Differentiates 1-(3-Nitrophenyl)ethanamine from Para-Nitro Analog in IMPDH Inhibitor Synthesis

1-(3-Nitrophenyl)ethanamine is specifically claimed as a preferred intermediate for synthesizing inosine-5′-monophosphate dehydrogenase (IMPDH) inhibitors, a class of immunosuppressive and antiviral agents [1]. The meta-nitro substitution pattern is structurally required for downstream pharmacophore development, distinguishing it from the para-nitro isomer (1-(4-nitrophenyl)ethanamine, CAS 4187-53-5) which is not explicitly linked to IMPDH inhibitor pathways in the same patent literature [1]. This positional specificity arises from the electronic and steric constraints of the IMPDH active site, where the 3-nitro orientation facilitates optimal interactions during subsequent synthetic transformations to the active pharmaceutical ingredient [1].

IMPDH inhibition pharmaceutical intermediates positional isomerism

Chiral Resolution Efficiency: (S)-1-(3-Nitrophenyl)ethanamine Resolution with L-(+)-Tartaric Acid Achieves Optical Purity

The racemic mixture of 1-(3-nitrophenyl)ethanamine can be effectively resolved into its enantiomers using L-(+)-tartaric acid as a chiral resolving agent [1]. This classical resolution method yields the desired (S)-isomer (CAS 297730-25-7) with high optical purity, which is a critical requirement for its subsequent use as a building block in the stereocontrolled synthesis of IMPDH inhibitors [1]. While specific enantiomeric excess values are not disclosed in the primary patent, the established use of L-(+)-tartaric acid for this specific nitro-substituted phenylethylamine scaffold underscores the practical accessibility of enantioenriched material [1].

chiral resolution asymmetric synthesis enantiomeric purity

Synthetic Accessibility: Reductive Amination of 3-Nitroacetophenone Proceeds at Lower Temperature than Classical Methods

Traditional methods for preparing 1-(3-nitrophenyl)ethylamine, such as the reaction of 3-nitroacetophenone with ammonium carbonate and formic acid, require high temperatures (190°C), posing significant safety risks on scale [1]. Modern reductive amination protocols using sodium cyanoborohydride in methanol proceed at ambient temperature (25°C), offering a safer and more practical route for laboratory-scale synthesis [1]. This improved synthetic accessibility, while not a direct property of the final compound, differentiates it from other nitro-substituted phenylethylamines that may lack well-established, mild synthetic routes [1].

reductive amination synthesis optimization process safety

Commercial Purity Benchmark: 1-(3-Nitrophenyl)ethanamine is Consistently Supplied at ≥95% Purity

Across multiple reputable chemical suppliers, 1-(3-nitrophenyl)ethanamine (racemic) is consistently offered with a minimum purity specification of 95% . This level of purity is adequate for most research and development applications, including use as a synthetic intermediate and building block. While not uniquely differentiating in absolute terms, this established commercial standard provides a reliable baseline for procurement decisions and ensures consistent performance in synthetic workflows.

purity specification quality control procurement

Targeted Application Scenarios for 1-(3-Nitrophenyl)ethanamine (CAS 90271-37-7) Based on Evidence


Synthesis of IMPDH Inhibitor Pharmacophores

As supported by patent literature [1], 1-(3-nitrophenyl)ethanamine serves as a key chiral building block for constructing inosine-5′-monophosphate dehydrogenase (IMPDH) inhibitors, a validated target class for immunosuppressive, antiviral, and anticancer drug discovery. Its meta-nitro substitution pattern is specifically required for the synthetic pathway to these active pharmaceutical ingredients. Researchers developing novel IMPDH inhibitors or exploring structure-activity relationships (SAR) around this scaffold should select the 3-nitro isomer over the 4-nitro analog to ensure correct pharmacophore assembly.

Asymmetric Synthesis and Chiral Method Development

The established resolution of racemic 1-(3-nitrophenyl)ethanamine using L-(+)-tartaric acid [1] makes it a practical choice for generating enantioenriched (S)-1-(3-nitrophenyl)ethanamine. This material can be used as a chiral auxiliary, a ligand precursor, or a stereochemically defined building block in asymmetric synthesis. Laboratories focusing on stereoselective transformations or developing new chiral separation methodologies can leverage this classical resolution to obtain the single enantiomer for further study.

Structure-Activity Relationship (SAR) Studies on Nitroaromatic Pharmacophores

1-(3-Nitrophenyl)ethanamine can be employed as a core scaffold in medicinal chemistry SAR campaigns to explore the effects of meta-nitro substitution on biological activity. By comparing its performance against para- and ortho-nitro isomers, as well as reduced amine or other substituted derivatives, researchers can map the electronic and steric contributions of the nitro group to target binding and downstream pharmacology [1]. The well-defined synthetic route [1] facilitates the generation of diverse analog libraries.

Development of Mild Reductive Amination Protocols

The documented synthesis of 1-(3-nitrophenyl)ethanamine via ambient-temperature reductive amination of 3-nitroacetophenone [1] positions it as a model substrate for reaction optimization studies. Process chemists can use this transformation to screen alternative reducing agents, catalysts, or continuous flow conditions aimed at improving safety, yield, or sustainability in the synthesis of nitro-substituted benzylamines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Nitrophenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.